[4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride
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Overview
Description
[4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClF3O2S It is a sulfonyl chloride derivative, characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a methanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride typically involves the introduction of the difluoromethyl and fluorophenyl groups onto a methanesulfonyl chloride backbone. One common method is the reaction of 4-(difluoromethyl)-3-fluorophenylmethanol with thionyl chloride (SOCl2) under reflux conditions. This reaction proceeds via the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonyl fluorides, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride is used as a building block for the preparation of various functionalized compounds. Its reactivity towards nucleophiles makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties enable the creation of products with specific functionalities.
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Chloromethyl)benzenesulfonyl chloride
- 4-(Bromomethyl)benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, [4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride is unique due to the presence of both difluoromethyl and fluorophenyl groups. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and potential applications. The combination of these groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
CAS No. |
1897064-13-9 |
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Molecular Formula |
C8H6ClF3O2S |
Molecular Weight |
258.6 |
Purity |
95 |
Origin of Product |
United States |
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